Tt-301

Traumatic Brain Injury Neuroinflammation Vestibulomotor Function

TT-301 is the only dual cytokine/glial inhibitor validated to improve both motor (+52.7%) and cognitive (+232.5%) outcomes in TBI/ICH models. No generic equivalent replicates this JAK-STAT-linked, clinically phased mechanism. Purchase for definitive neuroinflammation studies requiring functional endpoint correlation.

Molecular Formula C23H21N7
Molecular Weight 395.5 g/mol
CAS No. 886208-76-0
Cat. No. B611502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTt-301
CAS886208-76-0
SynonymsTT-301;  TT 301;  TT301;  MW-189;  MW 189 ; MW189
Molecular FormulaC23H21N7
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2C3=CC=NC=C3)C4=CC=CC=C4)C5=NC=CC=N5
InChIInChI=1S/C23H21N7/c1-2-5-19(6-3-1)21-17-20(18-7-11-24-12-8-18)22(28-27-21)29-13-15-30(16-14-29)23-25-9-4-10-26-23/h1-12,17H,13-16H2
InChIKeyZPJGUEPHFXPAQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TT-301 (CAS 886208-76-0) Compound Overview: Cytokine and Glial Cell Inhibitor for Neuroinflammation Research


TT-301 (also known as MW-189, MW01-6-189WH) is a small molecule compound belonging to the phenylpyridazine class, with the molecular formula C23H21N7 and a molecular weight of 395.46 Da . It is classified as a dual cytokine inhibitor and glial cell inhibitor, acting by suppressing the overproduction of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and by inhibiting microglial activation [1]. TT-301 has been advanced to Phase I clinical evaluation for traumatic brain injury (TBI) and intracerebral hemorrhage (ICH) [2], and its preclinical profile includes demonstrated efficacy in multiple animal models of acute CNS injury and rheumatoid arthritis [3].

TT-301 (CAS 886208-76-0) Differentiation: Why Alternative Neuroinflammation Inhibitors Cannot Be Directly Substituted


Generic substitution is not scientifically valid for TT-301 due to its unique, dual-modulatory mechanism of action that simultaneously targets both the pro-inflammatory cytokine cascade and microglial activation, a profile not shared by other common neuroinflammation research tools [1]. While many compounds, such as direct TLR2 antagonists (e.g., MMG-11, CU-CPT22) or broad-spectrum anti-inflammatories, act on a single node of the inflammatory pathway, TT-301's specific molecular architecture enables it to improve functional outcomes in complex, clinically relevant animal models of CNS injury [2]. This distinct pharmacological fingerprint, combined with its demonstrated in vivo efficacy across multiple injury models (TBI, ICH) [2] and its advancement into human trials [3], makes the direct interchange of TT-301 with other in-class compounds scientifically unsupportable for researchers seeking to replicate or extend specific preclinical findings.

TT-301 (CAS 886208-76-0) Quantitative Evidence Guide for Scientific Selection and Procurement


TT-301 Improves Vestibulomotor Function in Traumatic Brain Injury (TBI) Model Compared to Vehicle Control

TT-301 treatment resulted in a significant improvement in vestibulomotor function in a murine model of TBI. The Rotorod performance of TT-301-treated animals was directly compared to that of a vehicle (saline)-treated control group [1].

Traumatic Brain Injury Neuroinflammation Vestibulomotor Function

TT-301 Demonstrates Long-Term Cognitive Benefit in TBI Model Compared to Vehicle Control

TT-301 administration significantly attenuated long-term cognitive impairment following TBI. Morris water maze latencies were measured in TT-301-treated mice and compared to those of a vehicle (saline)-treated group [1].

Traumatic Brain Injury Cognitive Function Neuroinflammation

TT-301 Improves Neurologic Function in Intracerebral Hemorrhage (ICH) Model Compared to Vehicle Control

The efficacy of TT-301 was also evaluated in a murine model of ICH. Vestibulomotor recovery was assessed using the Rotorod test and directly compared between TT-301-treated and vehicle (saline)-treated animals [1].

Intracerebral Hemorrhage Neuroinflammation Motor Function

TT-301 Reduces Cerebral Edema in ICH Model Independent of Hematoma Volume, a Mechanistic Differentiator

In the ICH model, TT-301 treatment led to a significant reduction in cerebral edema. Importantly, this effect was shown to be independent of any change in hematoma volume, distinguishing its mechanism from that of hemostatic or clot-evacuating agents [1].

Intracerebral Hemorrhage Cerebral Edema Neuroprotection

TT-301 Mechanism of Action Involves Modulation of the JAK-STAT Pathway, a Class-Level Inference for Differentiation

Differential gene expression analysis of brain tissue from TT-301-treated mice (compared to vehicle controls) revealed involvement of the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway [1]. While this is a class-level inference, many other anti-inflammatory compounds in the neuroinflammation space (e.g., TLR2 antagonists like MMG-11 or CU-CPT22) primarily act through the MyD88-dependent NF-κB pathway [2].

JAK-STAT Signaling Neuroinflammation Gene Expression

Optimal Research and Industrial Application Scenarios for TT-301 (CAS 886208-76-0)


Preclinical Modeling of Traumatic Brain Injury (TBI)

TT-301 is an optimal tool for researchers investigating therapeutic interventions for TBI. The compound has demonstrated robust, quantitative improvements in both short-term vestibulomotor function (52.7% improvement on Rotorod) and long-term cognitive outcomes (232.5% improvement in Morris water maze) in a murine controlled cortical impact model [1]. This dual functional benefit, combined with its demonstrated ability to inhibit microglial activation, makes it uniquely suited for studies exploring the link between neuroinflammation and functional recovery following TBI.

Investigating Secondary Injury in Intracerebral Hemorrhage (ICH)

For studies focused on ICH pathophysiology, TT-301 provides a valuable tool to dissect the contribution of neuroinflammation to secondary injury. Its ability to significantly improve motor function (39.6% Rotorod improvement) and reduce cerebral edema, independent of hematoma volume, allows researchers to specifically target and measure the effects of the post-hemorrhage inflammatory cascade [1]. This is a key differentiator from agents that affect primary bleeding or clot resolution.

Neuroinflammation Drug Discovery and Target Validation Studies

TT-301 serves as a well-characterized reference compound for drug discovery programs targeting neuroinflammation. Its established dual mechanism (cytokine and microglial inhibition), its linkage to the JAK-STAT pathway, and its validated in vivo efficacy across multiple CNS injury models provide a robust benchmark for evaluating novel compounds [1]. Its advancement to Phase I clinical trials [2] further enhances its value as a translational comparator.

Comparative Pharmacology of Cytokine Suppression

Investigators comparing the functional outcomes of different anti-inflammatory strategies can utilize TT-301 as a representative of a dual cytokine/glial cell inhibitor. Its unique profile contrasts sharply with, for example, direct TLR2 antagonists (e.g., MMG-11) that act at an upstream receptor level [3], offering a distinct pharmacological tool to probe the downstream consequences of inhibiting the broader cytokine milieu in neuroinflammatory conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tt-301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.